molecular formula C9H10O7S B1249303 Tichocarpol A

Tichocarpol A

Cat. No.: B1249303
M. Wt: 262.24 g/mol
InChI Key: WXGOORTYNRYLMK-MRVPVSSYSA-N
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Description

Tichocarpol A is a novel phenylpropanoid derivative first isolated from the red alga Tichocarpus crinitus in 2004 . Its structure was elucidated as (2R)-3-(p-hydroxyphenyl)-2-sulfooxypropanoic acid, featuring a sulfonic acid ester group attached to a β-arylpropanoic acid backbone (Table 1) . This compound exhibits feeding-deterrent activity against the sea urchin Strongylocentrotus intermedius, suggesting a role in ecological defense mechanisms . Notably, this compound has also been identified in the higher plant Caroxylon volkensii (Amaranthaceae), marking its first reported occurrence in terrestrial species .

Properties

Molecular Formula

C9H10O7S

Molecular Weight

262.24 g/mol

IUPAC Name

(2R)-3-(4-hydroxyphenyl)-2-sulfooxypropanoic acid

InChI

InChI=1S/C9H10O7S/c10-7-3-1-6(2-4-7)5-8(9(11)12)16-17(13,14)15/h1-4,8,10H,5H2,(H,11,12)(H,13,14,15)/t8-/m1/s1

InChI Key

WXGOORTYNRYLMK-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@H](C(=O)O)OS(=O)(=O)O)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)OS(=O)(=O)O)O

Synonyms

tichocarpol A

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and bioactivity differences between Tichocarpol A and related compounds:

Compound Source Organisms Chemical Class Key Structural Features Bioactivities
This compound Tichocarpus crinitus (algae), Caroxylon volkensii (plant) Phenylpropanoid Sulfonic acid ester, p-hydroxyphenyl group Feeding deterrent (sea urchins)
Tichocarpol B Tichocarpus crinitus Phenylpropanoid Similar to this compound with modified hydroxylation Feeding deterrent (comparable to A)
Colpol Unspecified algae Phenolic compound Undetermined structure (possibly simpler phenolic) Not reported
Ethyl-p-digallate Mangifera indica (mango), Amaranthaceae Gallate derivative Two gallic acid units esterified Antioxidant, antimicrobial
Rosmarinic acid Rosmarinus officinalis (rosemary) Phenolic acid Caffeoyl and dihydroxyphenyllactic acid moieties Antioxidant, anti-inflammatory
Floridoside Delisea pulchra (red algae) Glycoside Galactopyranosylglycerol Feeding deterrent, osmotic regulation

Key Comparative Insights

Structural Differentiation
  • Sulfonic Acid vs. Gallate/Phenolic Groups: this compound’s sulfonic acid ester is rare among natural products, distinguishing it from phenolic acids like rosmarinic acid or gallate derivatives (e.g., ethyl-p-digallate).
  • Tichocarpol B: Shares the phenylpropanoid core with this compound but differs in stereochemistry and hydroxylation patterns, though both exhibit similar bioactivity .
Functional Overlaps and Divergence
  • Feeding Deterrence : this compound and B, along with the glycoside floridoside, deter herbivores like sea urchins, indicating multiple chemical strategies in algae for predator defense. In contrast, ethyl-p-digallate and rosmarinic acid primarily serve antioxidant roles .
  • Ecological vs. Pharmacological Roles : While this compound’s activity is ecological, structurally distinct compounds like rosmarinic acid have broader therapeutic applications (e.g., anti-inflammatory effects).
Evolutionary Significance

The presence of this compound in sulfur-rich environments (marine algae and halophytic plants) suggests adaptive convergence in sulfur metabolism. This contrasts with non-sulfonated phenolics like Colpol, which may lack specialized ecological roles .

Q & A

Basic Research Questions

Q. What are the primary methods for isolating Tichocarpol A from natural sources, and how can researchers optimize yield and purity?

  • Methodological Answer : this compound is typically isolated via solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques such as column chromatography or HPLC. Optimization involves adjusting solvent polarity, temperature, and gradient elution parameters. Purity validation requires analytical HPLC with UV/Vis or mass spectrometry (MS) detection. Yield improvements may involve pre-extraction steps like freeze-drying plant material or using enzymatic hydrolysis to disrupt cell walls .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D experiments, e.g., COSY, HSQC, HMBC) is critical for determining carbon-hydrogen frameworks. High-resolution MS (HRMS) confirms molecular formulas, while infrared (IR) spectroscopy identifies functional groups. X-ray crystallography may resolve absolute configuration if crystals are obtainable. Cross-validation with literature data and computational modeling (e.g., DFT calculations) ensures structural accuracy .

Advanced Research Questions

Q. How can researchers design in vitro and in vivo experiments to evaluate the bioactivity of this compound while minimizing off-target effects?

  • Methodological Answer :

  • In vitro : Use dose-response assays (e.g., IC50 determination) with appropriate controls (vehicle-only and positive/negative controls). Employ cell lines with validated genetic backgrounds and include cytotoxicity assays (e.g., MTT) to rule out nonspecific effects.
  • In vivo : Select animal models aligned with the hypothesized mechanism (e.g., inflammation or cancer models). Apply randomization and blinding to reduce bias. Dose ranges should reflect physiologically relevant concentrations, and pharmacokinetic (PK) studies (plasma half-life, bioavailability) are essential. Off-target effects are minimized via RNAi knockdown or CRISPR-based validation of molecular targets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tichocarpol A
Reactant of Route 2
Tichocarpol A

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